molecular formula C9H8ClNO B13499590 3-(2-Chloropyridin-4-yl)cyclobutan-1-one

3-(2-Chloropyridin-4-yl)cyclobutan-1-one

Cat. No.: B13499590
M. Wt: 181.62 g/mol
InChI Key: DODBOUNOLLXINX-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8ClNO It is characterized by a cyclobutanone ring attached to a 2-chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)cyclobutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclobutanone.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclobutanone, followed by nucleophilic substitution with 2-chloropyridine.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)cyclobutan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromopyridin-4-yl)cyclobutan-1-one
  • 3-(2-Fluoropyridin-4-yl)cyclobutan-1-one
  • 3-(2-Methylpyridin-4-yl)cyclobutan-1-one

Comparison

Compared to its analogs, 3-(2-Chloropyridin-4-yl)cyclobutan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s structural properties may confer specific biological activities that differ from those of its analogs.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)cyclobutan-1-one

InChI

InChI=1S/C9H8ClNO/c10-9-5-6(1-2-11-9)7-3-8(12)4-7/h1-2,5,7H,3-4H2

InChI Key

DODBOUNOLLXINX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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